(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of multiple functional groups including bromine, fluorine, and benzothiazole. This compound is of interest due to its unique structural properties, which make it a potential candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of (2-Bromophenyl)methanone: : This involves the bromination of phenylmethanone using bromine or a brominating agent under controlled conditions.
Synthesis of 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine: : This intermediate is formed through a reaction involving 4-fluorobenzo[d]thiazol-2-ol and piperidine under nucleophilic substitution conditions.
Coupling Reaction: : Finally, the (2-Bromophenyl)methanone and 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine are coupled using a suitable coupling agent such as a base or a catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthetic routes while optimizing for yield and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to increase throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Substitution Reactions: : The bromine and fluorine atoms in the structure can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: : The benzothiazole ring can undergo oxidation and reduction reactions under suitable conditions.
Hydrolysis: : The methanone group is susceptible to hydrolysis in the presence of acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium iodide, potassium fluoride, or other nucleophiles in polar aprotic solvents.
Electrophilic Substitution: : Reagents like bromine, chlorine, and other electrophiles in polar solvents.
Oxidation: : Agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Agents such as sodium borohydride or lithium aluminium hydride under anhydrous conditions.
Major Products
The reactions described can yield various products, depending on the reagents and conditions used. For instance, substitution reactions might introduce new functional groups, while oxidation and reduction can alter the electronic properties of the benzothiazole ring.
Scientific Research Applications
(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone finds applications in various fields:
Chemistry: : As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: : Potential as a tool for studying biological pathways and processes due to its ability to interact with biological molecules.
Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific molecular pathways in diseases.
Industry: : Used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: : Similar structure with chlorine instead of bromine.
(2-Bromophenyl)(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: : Chlorine on the benzothiazole ring instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone gives it unique reactivity and interaction profiles compared to its analogs. These halogen atoms can significantly influence the compound's electronic properties, making it particularly valuable in research and industrial applications.
List of Similar Compounds
(2-Chlorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
(2-Bromophenyl)(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
(2-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-14-5-2-1-4-13(14)18(24)23-10-8-12(9-11-23)25-19-22-17-15(21)6-3-7-16(17)26-19/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAIQHENADYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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